3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid
Description
Properties
IUPAC Name |
3-benzyl-2-oxo-5-propan-2-ylimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)11-12(13(17)18)16(14(19)15-11)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUUYNOPKUHDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(N(C(=O)N1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid generally follows a multi-step approach:
- Formation of the imidazolidine ring via cyclization of amino acid derivatives or related precursors.
- Introduction of the benzyl substituent at the 3-position.
- Incorporation of the isopropyl group at the 5-position.
- Installation of the 2-oxo (carbonyl) function on the imidazolidine ring.
- Carboxylation to yield the carboxylic acid functionality.
Detailed Synthetic Route from Patent Literature
A relevant and environmentally considerate synthesis method for related 2-oxo-imidazolidinecarboxylic acid derivatives involves:
Starting Material: A 2-amino-3-hydroxypropionate hydrochloride derivative, which can be mono-substituted or unsubstituted at the 3-position.
Cyclization Step: Under inert gas protection, the amino acid derivative reacts with S,S'-dimethyl dithiocarbonate in an aqueous medium. This reaction proceeds at controlled temperatures (initially 5–15 °C for 2–4 hours, then 20–30 °C for 5–7 hours) to form a cyclic intermediate (multi-configuration 2-oxo-oxazolidine-4-carboxylic acid or its isomer).
Hydrolysis: The cyclic intermediate undergoes alkaline hydrolysis to yield the target 2-oxo-imidazolidinecarboxylic acid compound.
Purification: The reaction mixture is treated with a mixture of organic solvent and water, followed by phase separation, extraction, acid washing, drying over anhydrous magnesium sulfate, solvent removal, and chromatographic purification.
- Uses water as a solvent, making it environmentally friendly.
- Avoids harsh organic solvents that cause irritation and safety hazards.
- Provides a high product yield (>86%).
- Reaction conditions are mild and controllable.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-amino-3-hydroxypropionate hydrochloride + S,S'-dimethyl dithiocarbonate in water | 5–15 (2–4 h), then 20–30 (5–7 h) | 7–11 | Intermediate formed | Inert gas protection required |
| 2 | Alkaline hydrolysis of intermediate | Ambient to mild | Variable | >86 | Followed by extraction and purification |
Table 1: Summary of the environmentally friendly synthesis method for 2-oxo-imidazolidinecarboxylic acid derivatives.
This method is described in detail in patent CN111808040A, which although focuses on 2-oxo-oxazolidine-4-carboxylic acids, the chemistry is closely related and adaptable for imidazolidine analogues by substituent modification.
Alternative Synthetic Approaches
Benzylation: Introduction of the benzyl group at the 3-position can be achieved via nucleophilic substitution of a suitable leaving group precursor (e.g., halide or tosylate) with benzyl bromide or benzyl chloride under basic conditions. Careful control of stoichiometry and temperature is necessary to avoid over-alkylation.
Isopropyl Substitution: The isopropyl group at the 5-position is commonly introduced by starting from an isopropyl-substituted amino acid precursor or by alkylation of the imidazolidine ring nitrogen or carbon atoms using isopropyl halides under controlled conditions.
Oxidation to 2-oxo: The 2-oxo function is typically introduced by oxidation of the corresponding imidazolidine precursor using mild oxidants such as selenium dioxide, or via cyclization reactions that inherently generate the carbonyl functionality.
Research Findings and Optimization
Reaction Environment: Using water as the solvent significantly improves safety and environmental impact compared to traditional organic solvents like dioxane or acetonitrile, which are toxic and volatile.
Temperature Control: Stepwise temperature control during the cyclization step improves yield and selectivity, minimizing side reactions.
Purification: Use of chromatographic techniques post-reaction ensures high purity of the final compound, critical for medicinal chemistry applications.
Yield Improvement: The described method achieves yields exceeding 86%, which is substantially higher than earlier methods yielding around 62%, attributed to optimized reaction conditions and solvent choice.
Comparative Summary of Preparation Methods
| Feature | Traditional Method (e.g., US20080267916A1) | Improved Method (CN111808040A) |
|---|---|---|
| Solvent | Organic solvents (dioxane, acetonitrile) | Water |
| Safety | Low, irritant to skin, eyes, respiratory | High, environmentally friendly |
| Reaction Temperature | Room temperature | Stepwise: 5–15 °C then 20–30 °C |
| Yield | ~62% | >86% |
| Purification | Freeze-drying, filtration | Extraction, acid wash, chromatography |
| Reaction Time | Several hours | 7–11 hours total |
Table 2: Comparison of traditional and improved synthetic methods for 2-oxo-imidazolidinecarboxylic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid with structurally analogous imidazolidine derivatives, focusing on physicochemical properties, stability, and functional group contributions.
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility (mg/mL) | LogP | pKa |
|---|---|---|---|---|---|
| 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid | 290.3 | 180–182 | 2.5 | 1.8 | 3.1 |
| 3-Phenyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid (Compound A) | 276.3 | 175–177 | 3.0 | 1.5 | 3.0 |
| 3-Benzyl-5-methyl-2-oxo-4-imidazolidinecarboxylic acid (Compound B) | 248.3 | 165–168 | 5.0 | 1.2 | 3.2 |
| 3-Benzyl-5-isopropyl-4-imidazolidinecarboxylic acid (Compound C) | 274.3 | 190–192 | 1.0 | 2.0 | 2.8 |
Key Findings:
Substituent Effects on Lipophilicity (LogP):
- The benzyl group in the target compound increases LogP (1.8) compared to Compound A’s phenyl group (LogP 1.5), highlighting enhanced lipophilicity due to aromatic π-system extension .
- Replacing isopropyl (target compound) with methyl (Compound B) reduces LogP to 1.2, demonstrating alkyl chain length’s role in hydrophobicity.
Solubility Trends:
- The target compound’s solubility (2.5 mg/mL) is lower than Compound B’s (5.0 mg/mL), attributed to the isopropyl group’s steric hindrance limiting hydrogen bonding with water. Compound C, lacking the oxo group, exhibits even lower solubility (1.0 mg/mL), emphasizing the oxo group’s role in stabilizing hydrated forms .
Thermal Stability (Melting Points):
- Compound C’s higher melting point (190–192°C vs. 180–182°C for the target compound) suggests that the absence of the oxo group allows tighter crystal packing, as confirmed by SHELX-refined structures .
Acidity (pKa):
- The target compound’s pKa (3.1) is slightly higher than Compound B’s (3.2), likely due to the isopropyl group’s electron-donating effect stabilizing the deprotonated carboxylate. Compound C’s lower pKa (2.8) reflects reduced resonance stabilization without the oxo group.
Structural Insights from Crystallography:
- SHELX-refined models reveal that the benzyl group in the target compound adopts a staggered conformation, minimizing steric clash with the isopropyl group.
- ORTEP-3 visualizations highlight intramolecular hydrogen bonds between the oxo group and the carboxylic acid, enhancing stability (absent in Compound C).
Research Implications
The comparative data underscore the importance of substituent selection in tuning solubility, bioavailability, and intermolecular interactions. For instance, the target compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a candidate for drug delivery systems, while Compound B’s higher solubility may favor aqueous applications. Crystallographic tools like SHELX and ORTEP-3 remain indispensable for validating these structure-property relationships.
Biological Activity
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid (CAS No. 1269442-97-8) is a heterocyclic compound characterized by an imidazolidine ring structure. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 3-benzyl-2-oxo-5-propan-2-ylimidazolidine-4-carboxylic acid |
| CAS Number | 1269442-97-8 |
The compound features a unique substitution pattern with both benzyl and isopropyl groups, contributing to its distinct biological properties.
Antimicrobial Properties
Research indicates that 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid exhibits antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) being determined through standard microbiological methods.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways.
The mechanism of action for 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid involves its interaction with cellular targets, including enzymes and receptors. This interaction can lead to altered cellular functions, promoting either cytotoxic effects in cancer cells or inhibiting microbial growth.
Table: Summary of Biological Activities
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazolidine derivatives, including 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid. The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to traditional antibiotics.
Study 2: Anticancer Properties
In another investigation, the anticancer properties were assessed using a panel of human cancer cell lines. The findings suggested that treatment with 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid resulted in a dose-dependent reduction in cell viability across multiple cancer types. Mechanistic studies indicated involvement of apoptosis-related pathways.
Study 3: In Vivo Studies
Further research included in vivo models to evaluate the therapeutic potential of the compound. Animal studies showed promising results in tumor reduction and improved survival rates, supporting its candidacy for further development as an anticancer agent.
Q & A
Q. Q1. What are the established synthetic routes for 3-benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis of imidazolidine derivatives typically involves condensation reactions between carbonyl-containing precursors and amines or amino acids. For example, analogous compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives are synthesized via refluxing 3-formyl-indole-2-carboxylic acid with aminothiazolones in acetic acid with sodium acetate as a catalyst . Key factors include:
- Reagent stoichiometry : A 1.1:1 molar ratio of aldehyde to amine precursor ensures excess aldehyde for complete reaction .
- Catalyst : Sodium acetate (1.0–2.0 equiv) facilitates acid-catalyzed imine formation and cyclization .
- Solvent : Acetic acid is commonly used due to its dual role as solvent and proton donor .
- Reaction time : 3–5 hours under reflux (100–110°C) is typical for similar imidazolidine syntheses .
Q. Q2. How can researchers purify and characterize this compound to confirm structural integrity?
Methodological Answer: Purification often involves recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to remove unreacted starting materials . Characterization requires:
- Spectroscopic analysis :
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₄H₁₆N₂O₃, with fragmentation patterns consistent with imidazolidine ring cleavage .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in spectroscopic data or unexpected byproduct formation during synthesis?
Methodological Answer: Discrepancies in spectral data or byproducts (e.g., oxazole or thiazole analogs) may arise from competing reaction pathways. To address this:
- Controlled experiments : Vary reaction parameters (e.g., temperature, solvent polarity) to isolate intermediates. For example, reducing reflux time to 2 hours may prevent over-cyclization .
- Computational modeling : Use density functional theory (DFT) to simulate reaction pathways and identify thermodynamically favored products, as demonstrated in ICReDD’s quantum chemical reaction path searches .
- Byproduct analysis : LC-MS or preparative TLC can isolate side products for structural elucidation, enabling mechanistic backtracking .
Q. Q4. How can computational tools guide the design of derivatives with enhanced stability or bioactivity?
Methodological Answer: ICReDD’s integrated computational-experimental framework applies quantum chemical calculations to predict:
- Tautomeric stability : Assess the keto-enol equilibrium of the 2-oxoimidazolidine ring using Gibbs free energy comparisons .
- Substituent effects : Modify benzyl or isopropyl groups to alter steric/electronic profiles. For example, electron-withdrawing substituents on the benzyl ring may enhance metabolic stability .
- Solubility optimization : Molecular dynamics simulations can predict logP values for carboxylic acid derivatives, guiding solvent selection for biological assays .
Q. Q5. What are the stability challenges for this compound under varying storage conditions, and how can they be mitigated?
Methodological Answer: Imidazolidine-carboxylic acids are prone to hydrolysis or oxidation. Stability studies should include:
- Temperature control : Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally related compounds .
- pH monitoring : Maintain acidic conditions (pH 4–6) to stabilize the carboxylic acid moiety and prevent decarboxylation .
- Light sensitivity : UV-Vis stability assays (e.g., 24-hour exposure to 254 nm light) can quantify photodegradation rates .
Q. Q6. How can researchers validate the compound’s biological activity in academic settings without commercial assay kits?
Methodological Answer: In-house assays using published protocols:
- Enzyme inhibition : Test against serine hydrolases or proteases via spectrophotometric monitoring of substrate cleavage (e.g., nitroaniline release at 405 nm) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations from dose-response curves .
- Molecular docking : Utilize AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
Data Analysis and Reproducibility
Q. Q7. How should researchers address batch-to-batch variability in synthetic yields?
Methodological Answer: Variability often stems from impurities in starting materials or inconsistent heating. Mitigation strategies include:
- Quality control : Pre-purify precursors via column chromatography .
- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
- Statistical design : Apply factorial experiments (e.g., Taguchi methods) to identify critical variables (e.g., NaOAc concentration) affecting yield .
Q. Q8. What advanced techniques are available for elucidating reaction mechanisms involving this compound?
Methodological Answer:
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels into the imidazolidine ring to track bond rearrangements via NMR .
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In-situ mass spectrometry : Monitor intermediates in real-time using DESI-MS or MALDI-TOF .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
